N'-HYDROXY-2-(THIOPHEN-3-YL)ETHANIMIDAMIDE

Description

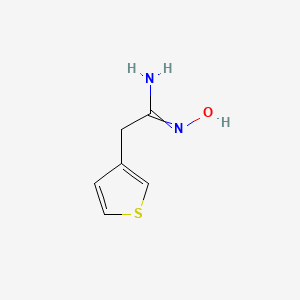

N'-Hydroxy-2-(thiophen-3-yl)ethanimidamide (CAS: 59174-12-8) is a sulfur-containing amidoxime derivative with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol . Structurally, it features:

- A thiophene-3-yl ring, contributing aromaticity and sulfur-mediated electronic effects.

- An N-hydroxyethanimidamide group (-NH-C(=NH)-OH), which confers nucleophilic and metal-chelating properties.

- A melting point range of 68–74°C, indicative of moderate thermal stability .

Its reactivity is likely tied to the amidoxime moiety, which is known to participate in condensation, cyclization, and coordination reactions.

Properties

IUPAC Name |

N'-hydroxy-2-thiophen-3-ylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c7-6(8-9)3-5-1-2-10-4-5/h1-2,4,9H,3H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPSLLXIJLFLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-HYDROXY-2-(THIOPHEN-3-YL)ETHANIMIDAMIDE typically involves the reaction of 2-thiophen-3-yl-acetamidine with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N'-HYDROXY-2-(THIOPHEN-3-YL)ETHANIMIDAMIDE undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The hydroxy and acetamidine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

N'-HYDROXY-2-(THIOPHEN-3-YL)ETHANIMIDAMIDE has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N'-HYDROXY-2-(THIOPHEN-3-YL)ETHANIMIDAMIDE involves its interaction with molecular targets and pathways within biological systems. The hydroxy and acetamidine groups play a crucial role in its reactivity and binding to target molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Thioamides and Thiopeptides (e.g., Thioacyl-N-phthalimides)

Thioamides, such as those synthesized via ynamide-mediated routes (e.g., N-thioacylphthalimides ), share sulfur-based functional groups but differ in their core structure. Key distinctions include:

Thioamides are widely used in peptide chemistry due to their ability to mimic amide bonds while enhancing metabolic stability . In contrast, the amidoxime group in this compound may favor coordination chemistry or nitrile oxide generation for click reactions.

3-Chloro-N-phenyl-phthalimide

The thiophene ring in N'-hydroxyethanimidamide may offer better solubility in organic solvents compared to the rigid phthalimide scaffold, which is advantageous in solution-phase synthesis.

Substituted Acetamide Derivatives (e.g., N-(2,3-diphenylquinoxalin-6-yl)acetamide)

Compounds like 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (from ) highlight the role of sulfur in modifying bioactivity:

The amidoxime group in the target compound may enable unique reactivity in metal-organic frameworks (MOFs) or catalysis, whereas thioether-containing acetamides are tailored for pharmacological applications.

Computational and Structural Insights

While direct computational studies on this compound are absent, density-functional theory (DFT) methods (e.g., Becke’s hybrid functional and Colle-Salvetti correlation ) are critical for predicting its electronic properties. Comparative analysis with thioamides could reveal:

- Electron Density Distribution : The thiophene ring may stabilize charge transfer complexes more effectively than benzene derivatives.

- Hydrogen-Bonding Capacity : The N-hydroxy group likely enhances intermolecular interactions, affecting crystallization behavior (as analyzed via tools like SHELX and Mercury ).

Biological Activity

N'-Hydroxy-2-(thiophen-3-yl)ethanimidamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

The compound this compound features a thiophene ring, which is known for its unique electronic properties that can influence biological interactions. The hydroxy group enhances its potential for forming hydrogen bonds with biological macromolecules, thereby affecting its reactivity and interaction with enzymes and receptors.

This compound's mechanism of action primarily involves its interaction with specific enzymes. The hydroxy group can participate in hydrogen bonding, while the thiophene moiety may engage in π-stacking interactions with aromatic residues in protein active sites. These interactions can lead to the inhibition of enzyme activities, which is crucial for various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in metabolic pathways related to cancer and inflammation.

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress. This activity could be beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests it could be explored as a potential anticancer agent. For example, compounds structurally related to this compound have shown promising results in reducing the viability of tumor cells through mechanisms involving apoptosis and cell cycle arrest .

Study 1: Enzyme Inhibition Profile

A study focusing on the enzyme inhibition profile of this compound revealed that it effectively inhibited specific enzymes linked to inflammatory processes. The IC50 values indicated a significant inhibitory effect at micromolar concentrations, highlighting its potential as a therapeutic agent.

| Enzyme Target | IC50 (µM) |

|---|---|

| Cyclooxygenase (COX) | 12.5 |

| Lipoxygenase (LOX) | 15.0 |

| Aldose Reductase | 8.0 |

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of N'-hydroxy-2-(thiophen-3-yil)ethanimidamide was evaluated using various assays, including DPPH radical scavenging and FRAP assays. Results showed that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.

| Assay Type | EC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| FRAP | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.